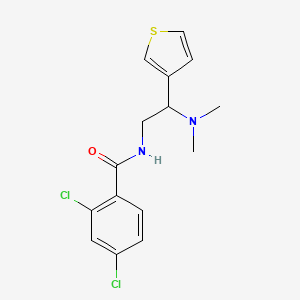

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

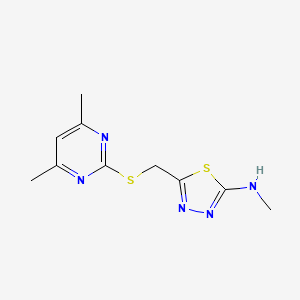

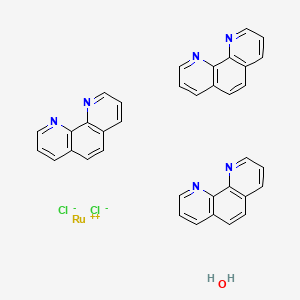

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine, also known as BN80927, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and survival. Dysregulation of the MAPK pathway has been implicated in many diseases, including cancer, making B-Raf an attractive target for drug development.

Applications De Recherche Scientifique

Drug Delivery Systems

One notable application is the development of soft nanocarriers for poorly soluble conjugates, including those similar to the compound . For instance, the study by Mirgorodskaya et al. (2020) synthesized a new conjugated derivative of pteridine and benzimidazole with antitumor activity. To improve its solubility, the study developed amphiphilic systems such as micellar solutions and modified liposomes. These systems demonstrated high efficiency in encapsulating the drug, offering a promising approach for enhancing the stability and selective cytotoxicity of hydrophobic antitumor agents (Mirgorodskaya et al., 2020).

Antiparasitic Agents

Another application is in the identification of nonfolate compounds as antiparasitic agents through virtual screening. Ferrari et al. (2011) identified compounds inhibiting pteridine reductase from Leishmania major, indicating potential for combined therapy with dihydrofolate reductase inhibitors. This highlights the role of such compounds in developing treatments for parasitic infections (Ferrari et al., 2011).

Chemical Synthesis and Modification

The compound's structure has also been utilized in chemical synthesis and modification research. For example, Wang et al. (2016) explored the chlorination of arenes and heterocycles using a hypervalent iodine reagent, demonstrating the potential for industrial application in the synthesis of pharmaceuticals and dyes (Wang et al., 2016).

Biological Activity Evaluation

Studies also focus on evaluating the biological activity of compounds structurally related to N2-(1,3-benzodioxol-5-ylmethyl)-N4-(4-chlorophenyl)pteridine-2,4-diamine. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes to investigate their potential as anticancer compounds, revealing insights into the geometry and electrochemical behavior that influence their biological activity (Ghani & Mansour, 2011).

Propriétés

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chlorophenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGJOHNNXZLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)